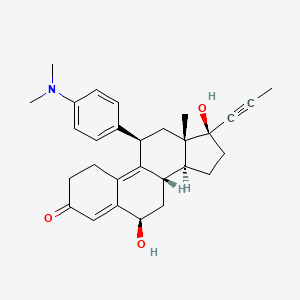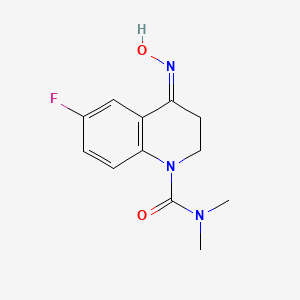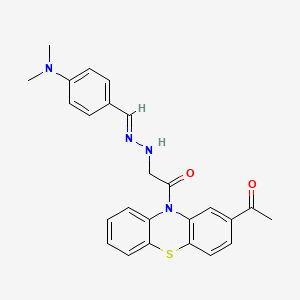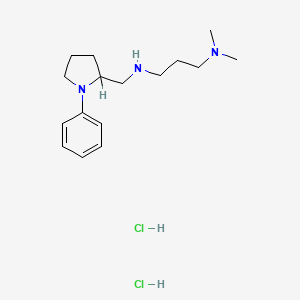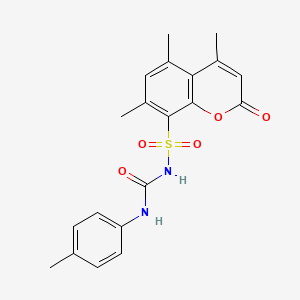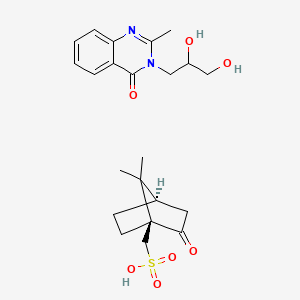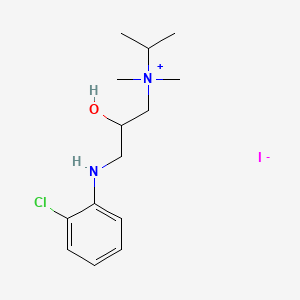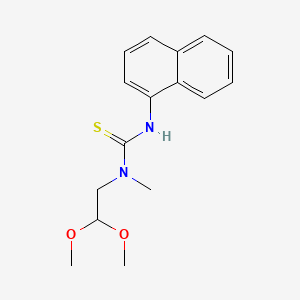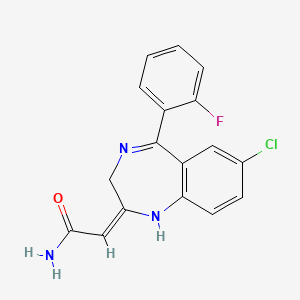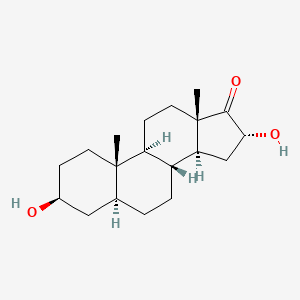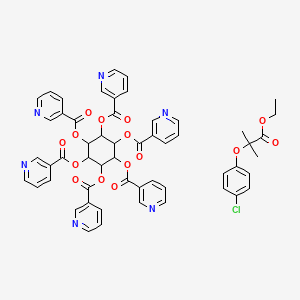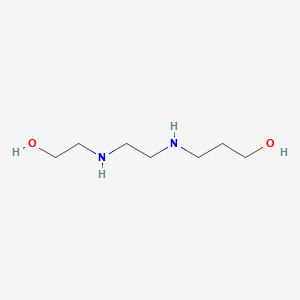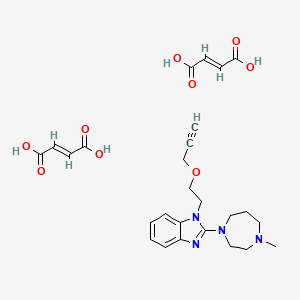
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt is a versatile organosilane compound. It is characterized by the presence of both sulfonic acid and silanol groups, making it a valuable reagent in various chemical processes. This compound is often used in the modification of surfaces and materials to impart specific properties such as hydrophilicity, catalytic activity, and enhanced adhesion.
準備方法
The synthesis of 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt typically involves the reaction of 3-chloropropyltrimethoxysilane with potassium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silanol groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonate esters, thiols, and substituted silanes.
科学的研究の応用
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and polymerization.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants to impart specific properties such as hydrophilicity and adhesion.
作用機序
The mechanism of action of 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt involves the interaction of its functional groups with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the silanol groups can form covalent bonds with hydroxyl and amine groups. These interactions facilitate the modification of surfaces and materials, leading to enhanced properties such as hydrophilicity, catalytic activity, and adhesion.
類似化合物との比較
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propyl methacrylate: This compound is used in similar applications but lacks the sulfonic acid group, making it less effective in certain catalytic and adhesion processes.
3-(Chloropropyl)trimethoxysilane: While this compound is a precursor in the synthesis of this compound, it does not possess the same functional groups and thus has different reactivity and applications.
3-(Aminopropyl)triethoxysilane: This compound contains an amine group instead of a sulfonic acid group, making it more suitable for applications involving amine-functionalized surfaces and materials.
特性
CAS番号 |
70942-26-6 |
|---|---|
分子式 |
C3H9KO6SSi |
分子量 |
240.35 g/mol |
IUPAC名 |
potassium;3-trihydroxysilylpropane-1-sulfonate |
InChI |
InChI=1S/C3H10O6SSi.K/c4-10(5,6)2-1-3-11(7,8)9;/h7-9H,1-3H2,(H,4,5,6);/q;+1/p-1 |
InChIキー |
DVJPELPPHGYEFM-UHFFFAOYSA-M |
正規SMILES |
C(C[Si](O)(O)O)CS(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


